molecular formula C14H10Cl2O2 B2699225 4-(Benzyloxy)-2,6-dichlorobenzaldehyde CAS No. 461031-79-8

4-(Benzyloxy)-2,6-dichlorobenzaldehyde

Cat. No. B2699225
CAS RN: 461031-79-8
M. Wt: 281.13
InChI Key: FLHXTURECXRMQK-UHFFFAOYSA-N
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Description

The compound “4-(Benzyloxy)-2,6-dichlorobenzaldehyde” is a derivative of benzaldehyde . Benzaldehyde derivatives are commonly used in organic synthesis and can have various applications depending on their functional groups .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, benzaldehyde derivatives can generally be synthesized through various methods such as the reaction of ortho-phenylenediamines with benzaldehydes .


Chemical Reactions Analysis

Benzaldehyde derivatives can participate in various chemical reactions. For example, they can undergo catalytic protodeboronation, a valuable transformation in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Benzaldehyde derivatives generally have properties such as color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point .

Scientific Research Applications

Applications in Anti-Tubercular Compounds Synthesis

Nimbalkar et al. (2018) detailed the synthesis of novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide from 4-(benzyloxy)-N′-(substituted benzylidene) benzo hydrazide, using ultrasonication. These compounds demonstrated promising in vitro anti-tubercular activity against Mycobacterium tuberculosis with non-cytotoxic nature against human cancer cell lines, implying potential use in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Sonochemistry in Synthesis

Another study by Nikalje et al. (2017) emphasized the use of ultrasound-assisted synthesis for creating 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives. This method, as a green chemistry tool, was found to be more efficient and less time-consuming compared to conventional methods. It highlights the role of 4-(benzyloxy)-2,6-dichlorobenzaldehyde in eco-friendly synthesis protocols (Nikalje et al., 2017).

Chiral Synthesis Applications

In a 1995 study, Andrus and Lepore showed that 4-(2,6-Dichlorophenyl)-1,3-dioxanes, closely related to this compound, could react with weak nucleophiles to produce benzyl ethers with high selectivity, useful in synthesizing non-racemic secondary alcohols (Andrus & Lepore, 1995).

Luminescent Property Research

Sivakumar et al. (2010) investigated the synthesis and crystal structures of lanthanide 4-benzyloxy benzoates, utilizing derivatives of 4-benzyloxy benzoic acid. They found that introducing electron-releasing or withdrawing groups influenced the photophysical properties of the Tb(3+) complexes, showcasing potential applications in material science (Sivakumar et al., 2010).

Supramolecular Host Synthesis

Huc et al. (2010) explored the synthesis of various p-(Benzyloxy)calixarenes, including p-(Benzyloxy)calix[8]arene, which have applications in creating new supramolecular hosts. These compounds can be easily functionalized and offer a hydrophobic pocket, useful in host-guest chemistry (Huc et al., 2010).

Pharmaceutical Intermediate Synthesis

Yadav and Sowbna (2012) highlighted the synthesis of 4-Benzyloxy propiophenone, an important active pharmaceutical intermediate (API), using liquid-liquid-liquid phase-transfer catalysis. This method showed a 100% selectivity towards 4-benzyloxy propiophenone, indicating the importance of this compound in pharmaceutical synthesis (Yadav & Sowbna, 2012).

Future Directions

The future directions for “4-(Benzyloxy)-2,6-dichlorobenzaldehyde” would depend on its potential applications. Benzaldehyde derivatives are widely used in organic synthesis and can have various applications in fields such as medicine and materials science .

properties

IUPAC Name

2,6-dichloro-4-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-13-6-11(7-14(16)12(13)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHXTURECXRMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Treat a mixture of 2,6-dichloro-4-hydroxy-benzaldehyde (250 g, 1.3 mol) and potassium carbonate (361.8 g, 2.62 mol) in 2 L dimethylformamide with benzyl bromide (268.64 g, 1.57 mol). Stir the reaction at room temperature for 1 hour. Filter off solids and pour into 12 L of water. Filter off solid, wash several times with water, air dry and dissolve in ethyl acetate. Dry over magnesium sulfate, filter and concentrate under vacuum to ˜1.5 L. Allow to sit overnight then filter. Wash solid with minimal amount of hexane and vacuum dry. Concentrate the filtrate under vacuum and triturate with hexane to yield a second crop of product which when combined with the first crop equals 245 g white crystals. Repeat to obtain a 3rd crop of 80 g as a light-tan powder (88% overall yield): 1H NMR (400 MHz, DMSO-d6) δ 10.26 (s, 1H), 7.43 (m, 5H), 7.28 (s, 2H), 5.25 (s, 2H).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
361.8 g
Type
reactant
Reaction Step One
Quantity
268.64 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
[Compound]
Name
white crystals
Quantity
245 g
Type
reactant
Reaction Step Two

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